![molecular formula C13H24N2O4 B2712500 tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate CAS No. 1233952-96-9](/img/structure/B2712500.png)
tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4 . It is used for research and development .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, similar compounds have been synthesized through nucleophilic displacement reactions . For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Physical And Chemical Properties Analysis
The chemical formula of this compound is C13H24N2O4 . Its molecular weight is 272.34 . Further physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
This compound serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, showcasing its significance in medicinal chemistry. It is synthesized from piperidin-4-ylmethanol through a series of steps including acylation, sulfonation, and substitution, with the total yield from these steps being reported as 20.2% (Min Wang et al., 2015). The compound's structure and synthetic route have been characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, highlighting the importance of analytical methods in confirming the identity and purity of synthetic intermediates.
Application in Enantiopure Derivative Synthesis
The compound also finds application in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This illustrates its utility in generating building blocks for the synthesis of biologically active molecules, with implications for the development of novel pharmaceuticals (J. Marin et al., 2004).
Role in Complex Molecule Synthesis
Furthermore, tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate has been utilized in the synthesis of various biologically active compounds, such as crizotinib, an anticancer agent. The synthesis involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's versatility as a precursor in complex organic syntheses. The total yield of the process was reported as 49.9%, indicating a fairly efficient synthetic route (D. Kong et al., 2016).
Contribution to Methodological Advancements
The compound's synthesis and applications are not just limited to the production of pharmaceuticals but also extend to methodological advancements in organic chemistry. For instance, studies have focused on the anodic methoxylation of heterocyclic compounds, demonstrating the compound's role in developing new synthetic methodologies that could have broad applications in chemical synthesis (D. Duquet et al., 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(2-methoxyacetyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-10(6-8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSRCYKHWAXTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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